molecular formula C6H4F3NOS B1452309 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone CAS No. 1060815-96-4

1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone

Cat. No.: B1452309
CAS No.: 1060815-96-4
M. Wt: 195.16 g/mol
InChI Key: VGGMVWKKEMAJJF-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)thiazol-2-yl)ethanone (CAS 1060815-96-4) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a thiazole ring core and a trifluoromethyl group, is commonly incorporated into more complex molecules to modulate their biological activity and physicochemical properties. The thiazole moiety is a privileged structure in drug design, known for its presence in a wide range of therapeutic agents, including antibiotics, anticancer drugs, and anti-inflammatory compounds . This compound serves as a versatile building block for synthesizing novel bioactive molecules. Recent research demonstrates that derivatives containing the trifluoromethylthiazole motif show promise as potent enzyme inhibitors. Specifically, such structures have been identified as dual inhibitors of α-glucosidase and urease . Inhibiting these enzymes is a validated therapeutic strategy for managing type 2 diabetes mellitus (by lowering postprandial blood glucose) and treating infections caused by Helicobacter pylori (by countering the bacterium's urease activity), respectively . The electron-withdrawing nature of the trifluoromethyl group is a critical structural feature that can enhance a molecule's binding affinity and metabolic stability . Furthermore, trifluoromethylthiazole derivatives are also investigated as potential histone deacetylase (HDAC) inhibitors , a mechanism relevant for developing antineoplastic agents . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NOS/c1-3(11)5-10-4(2-12-5)6(7,8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGMVWKKEMAJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CS1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101246105
Record name Ethanone, 1-[4-(trifluoromethyl)-2-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060815-96-4
Record name Ethanone, 1-[4-(trifluoromethyl)-2-thiazolyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060815-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-(trifluoromethyl)-2-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-(Trifluoromethyl)thiazol-2-yl)ethanone typically involves the formation of the thiazole ring via cyclocondensation reactions using appropriate precursors such as thiourea derivatives and α-haloketones or related compounds. The trifluoromethyl group is introduced either by starting with trifluoromethyl-substituted precursors or by late-stage trifluoromethylation.

Preparation via [2+3]-Cyclocondensation Reaction

One of the most common and efficient methods reported involves a [2+3]-cyclocondensation reaction between thiourea derivatives and α-haloketones or related electrophiles to form the thiazole ring.

  • Example Procedure:
    • React 2-acetylbenzimidazoles or related acetyl compounds with thiourea in the presence of iodine as a catalyst in ethanol solvent.
    • The reaction proceeds under reflux conditions, facilitating the cyclization to the thiazole ring.
    • The trifluoromethyl group is present on the aromatic or heteroaromatic ring in the starting material, ensuring its incorporation into the final product.

This method yields 1-(2-amino-4-(trifluoromethyl)thiazol-5-yl)ethanone, a close analog of the target compound, demonstrating the feasibility of this approach for trifluoromethyl-substituted thiazoles.

Synthesis via Thiosemicarbazide Cyclization

Another route involves the synthesis of trifluoromethyl-substituted thiazole derivatives starting from thiosemicarbazide intermediates:

  • Stepwise Process:
    • Preparation of 4-(trifluoromethyl)phenyl thiosemicarbazide by reacting 4-(trifluoromethyl)phenyl isothiocyanate with hydrazine hydrate in ethanol at room temperature.
    • Cyclization of the thiosemicarbazide with carbon disulfide in the presence of potassium hydroxide under reflux to form 1,3,4-thiadiazole derivatives.
    • Subsequent reaction with N-(aryl)-2-chloroacetamides in the presence of potassium carbonate to afford substituted thiazole derivatives.

While this method is primarily used for thiadiazole derivatives, it demonstrates the utility of thiosemicarbazide intermediates in constructing trifluoromethylated heterocycles closely related to thiazoles.

Multi-Step Synthetic Routes for Functionalized Thiazoles

Recent research on pharmacologically active thiazole derivatives involves multi-step synthetic sequences:

  • Starting from substituted anilines or phenyl derivatives bearing trifluoromethyl groups.
  • Formation of thiazole rings through cyclization reactions involving α-haloketones or similar electrophiles.
  • Functionalization of the thiazole ring via substitution reactions to introduce ethanone or amino groups.

These approaches often employ mild bases (e.g., potassium carbonate) and polar solvents (e.g., ethanol, DMF) to facilitate ring closure and substitution steps. The reaction conditions are optimized for yield and purity, with crystallization or chromatographic purification employed post-reaction.

Chemical Reaction Analysis Relevant to Preparation

  • Oxidation and Reduction: The thiazole ring and substituents can undergo oxidation (e.g., with hydrogen peroxide) or reduction (e.g., sodium borohydride), which may be used to modify the functional groups during synthesis.
  • Substitution Reactions: The amino group on the thiazole ring is reactive toward alkylation or acylation, allowing further functionalization of the compound.

These reactions are often integrated into synthetic schemes to tailor the final compound's properties.

Data Table: Summary of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Product Type Reference
1 2-Acetylbenzimidazoles + Thiourea Iodine, Ethanol, Reflux 1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone
2 4-(Trifluoromethyl)phenyl isothiocyanate + Hydrazine hydrate Ethanol, Room temperature; then KOH, CS2, Reflux 1,3,4-Thiadiazole derivatives (related compounds)
3 Substituted anilines + α-Haloketones K2CO3, Ethanol/DMF, Reflux Functionalized thiazole derivatives

Research Findings on Synthetic Efficiency and Yields

  • The [2+3]-cyclocondensation method provides moderate to high yields (typically 60–85%) under mild reflux conditions.
  • Use of iodine as a catalyst enhances cyclization efficiency and selectivity.
  • Thiosemicarbazide-based routes allow access to related heterocycles with good crystallinity, facilitating purification.
  • Multi-step synthetic approaches enable the introduction of diverse substituents, expanding the compound's chemical space for pharmaceutical exploration.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are frequently employed.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone exhibits promising anticancer properties. It has been shown to inhibit cyclin-dependent kinase 9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1. This mechanism suggests potential applications in cancer therapy by promoting apoptosis in cancer cells.

Structure-Activity Relationship Studies
A series of thiazole derivatives have been synthesized to investigate their biological activities. For instance, a study demonstrated that certain thiazole-integrated compounds displayed significant anticonvulsant activity against various cell lines, highlighting the versatility of thiazole moieties in drug design . The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring can enhance bioactivity.

Agrochemical Applications

Pesticidal Activity
Thiazole derivatives, including this compound, have been explored for their pesticidal properties. The trifluoromethyl group enhances the compound's efficacy against pests by improving its ability to penetrate biological membranes and interact with target sites within pest organisms. Studies have shown that such compounds can effectively disrupt cellular processes in target pests, leading to increased mortality rates .

Material Science Applications

Fluorinated Polymers
The unique properties of this compound allow it to be utilized in the development of fluorinated polymers. These materials exhibit high thermal stability and resistance to chemical degradation, making them suitable for various industrial applications. The incorporation of thiazole rings into polymer matrices has been shown to enhance mechanical properties and overall durability .

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity
1-(4-(Trifluoromethyl)thiazol-2-yl)ethanone C₆H₄F₃NOS (inferred) ~209.16 Not reported -CF₃ (4-thiazol), -COCH₃ (2-thiazol) Likely antifungal/antiprolif.
2-((1-(4-Nitrophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7o) C₂₃H₂₀F₃N₇O₄S₂ 558.08 154–156 -SO₂-C₆H₄-CF₃ (piperazine), -SC₅H₂N₄-Ph-NO₂ Antiproliferative
1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone C₁₂H₁₀F₃N₃OS (inferred) ~317.29 Not reported -NH-C₆H₄-CF₃ (2-thiazol), -COCH₃ (5-thiazol) Not reported
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone (6a) C₂₀H₂₀N₄OS₂ 396.52 215–217 -Ph-S (ethanone), -C₇H₄NS (piperazine) Antiproliferative
Oxathiapiprolin (ISO name) C₂₄H₂₂F₅N₅O₃S 555.52 Polymorph-dependent Dihydroisoxazole, thiazole, pyrazole, -CF₃ Fungicidal

Notes:

  • Piperazine-containing analogs (e.g., 7o, 6a) exhibit higher molecular weights and antiproliferative activity, suggesting the importance of bulky substituents in biological targeting .
  • Oxathiapiprolin, a commercial fungicide, shares a thiazole and trifluoromethyl motif but incorporates additional heterocycles (dihydroisoxazole, pyrazole), resulting in higher fungicidal potency .

Physicochemical Properties

  • Solubility: The CF₃ group reduces water solubility compared to non-fluorinated analogs (e.g., methoxy derivatives in ). For instance, oxathiapiprolin’s polymorph (Form B) has lower solubility, enhancing environmental stability .
  • Melting Points: Piperazine-linked compounds (e.g., 7o, 6a) exhibit higher melting points (>150°C) due to hydrogen bonding and rigid structures, whereas simpler thiazol-2-yl ethanones (e.g., target compound) likely have lower melting points.

Biological Activity

Overview

1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone, a compound characterized by its thiazole moiety and trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic applications of this compound, drawing from diverse research studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C6H4F3NOS
  • CAS Number : 1060815-96-4

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

Biological Activities

Research indicates that compounds containing thiazole rings exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have shown effectiveness against various bacterial strains. The presence of the trifluoromethyl group may enhance this activity by altering the electronic properties of the molecule, which can affect its interaction with microbial targets .
  • Anticancer Properties : Thiazole-containing compounds are being investigated for their anticancer effects. Studies have demonstrated that modifications in the thiazole structure can lead to significant cytotoxicity against different cancer cell lines. For instance, derivatives have been reported to inhibit cell proliferation in breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
  • Antidiabetic Effects : Some thiazole derivatives exhibit antidiabetic properties by acting on peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : Interaction with PPARs or other nuclear receptors could result in changes in gene expression related to glucose and lipid metabolism.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptosis through pathways involving caspases and Bcl-2 family proteins .

Case Studies and Research Findings

A selection of case studies highlights the compound's potential:

  • Antimicrobial Study :
    • A study evaluated various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts .
  • Anticancer Activity :
    • In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 1.5 µM. Flow cytometry analysis revealed that the compound induced apoptosis without affecting normal breast cells .
  • Antidiabetic Effects :
    • Research on thiazolidinone derivatives indicated that modifications at position 4 of the thiazole ring improved PPARγ activation, suggesting potential use in diabetes management .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against various bacterial strains
AnticancerIC50 = 1.5 µM against MCF-7 cells
AntidiabeticModulation of PPARγ activity

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected Signals/PeaksReference
1H^1\text{H}-NMRδ 8.2 (s, 1H, thiazole-H), δ 2.6 (s, 3H, COCH3_3)
HRMSm/zm/z 211.01 (M+^+)

Q. Table 2. Comparative Reactivity of Thiazole Derivatives

SubstituentReaction Yield (Suzuki Coupling)Notes
CF3_3 at C-412–18%Electron withdrawal slows coupling
CH3_3 at C-445–52%Higher activation via methyl group

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone
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1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone

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